1-[4-(4-Iodophenoxy)butyl]azepane;oxalic acid
Overview
Description
1-[4-(4-Iodophenoxy)butyl]azepane;oxalic acid is a chemical compound that features a unique structure combining an azepane ring with an iodophenoxybutyl side chain and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Iodophenoxy)butyl]azepane typically involves the reaction of 4-iodophenol with 1-bromo-4-chlorobutane to form 4-(4-iodophenoxy)butane. This intermediate is then reacted with azepane under basic conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Iodophenoxy)butyl]azepane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Formation of phenoxy derivatives.
Oxidation: Formation of phenoxybutyl ketones or carboxylic acids.
Reduction: Formation of deiodinated azepane derivatives.
Scientific Research Applications
1-[4-(4-Iodophenoxy)butyl]azepane;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Iodophenoxy)butyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can engage in halogen bonding, while the azepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-[4-(4-Isopropylphenoxy)butyl]azepane
- 1-[4-(4-Chlorophenoxy)butyl]azepane
- 1-[4-(4-Bromophenoxy)butyl]azepane
Comparison: 1-[4-(4-Iodophenoxy)butyl]azepane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, which can influence its pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(4-iodophenoxy)butyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO.C2H2O4/c17-15-7-9-16(10-8-15)19-14-6-5-13-18-11-3-1-2-4-12-18;3-1(4)2(5)6/h7-10H,1-6,11-14H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIHUZREHAXHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCCOC2=CC=C(C=C2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26INO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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